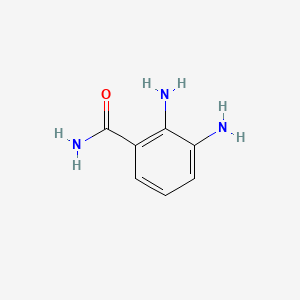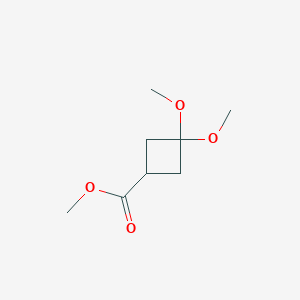
4-Formil-N,N-dimetilbenzamida
Descripción general
Descripción
4-Formyl-n,n-dimethylbenzamide is a chemical compound with the empirical formula C10H11NO2 . It has a molecular weight of 177.20 . The IUPAC name for this compound is 4-formyl-N,N-dimethylbenzamide .
Molecular Structure Analysis
The molecular structure of 4-Formyl-n,n-dimethylbenzamide can be represented by the SMILES string CN(C(C1=CC=C(C=C1)C=O)=O)C . The InChI code for this compound is 1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 .Physical and Chemical Properties Analysis
4-Formyl-n,n-dimethylbenzamide is a solid compound . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
4-Formil-N,N-dimetilbenzamida: sirve como intermediario en la síntesis orgánica. Su grupo formilo puede experimentar diversas reacciones orgánicas, como adición nucleofílica o condensación, convirtiéndolo en un bloque de construcción versátil para sintetizar moléculas más complejas. Este compuesto puede utilizarse para preparar varios productos farmacéuticos, agroquímicos y productos químicos de alto rendimiento a través de transformaciones sintéticas posteriores .
Investigación en Ciencia de Materiales
En la ciencia de los materiales, This compound se utiliza para modificar las propiedades superficiales de los materiales. Al unir este compuesto a polímeros o recubrimientos, los investigadores pueden alterar la hidrofobicidad, la adhesión y otras características superficiales, lo que es crucial para desarrollar materiales avanzados con propiedades específicas deseadas .
Química Analítica
Este compuesto se utiliza en química analítica como agente de derivatización. Reacciona con grupos funcionales específicos en los analitos, mejorando así su detectabilidad y cuantificación en los análisis cromatográficos. Esto es particularmente útil en la detección de cantidades traza de sustancias en mezclas complejas .
Catálisis
This compound: puede actuar como ligando en la catálisis. Puede coordinarse con iones metálicos para formar catalizadores que facilitan diversas reacciones químicas, incluidas las polimerizaciones, las oxidaciones y las reducciones. Esta aplicación es significativa en los procesos industriales donde se requiere una alta eficiencia y selectividad de los catalizadores .
Química Medicinal
En química medicinal, este compuesto es un precursor para la síntesis de candidatos a fármacos. Su motivo estructural se encuentra en algunas moléculas bioactivas, por lo que es valioso para construir farmacoforos y optimizar las propiedades de los fármacos, como la potencia, la selectividad y la farmacocinética .
Química Ambiental
This compound: se utiliza en química ambiental para la síntesis de compuestos que pueden degradar contaminantes. Puede incorporarse a catalizadores o absorbentes que ayudan a eliminar sustancias nocivas del aire y el agua, contribuyendo a los esfuerzos de remediación ambiental .
Safety and Hazards
4-Formyl-n,n-dimethylbenzamide is classified as Acute Tox. 3 Oral . It has a storage class code of 6.1C, which means it is combustible, acutely toxic, and can cause chronic effects . The safety information pictograms indicate that it is dangerous . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
4-formyl-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYFFTVFMQTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441680 | |
| Record name | 4-formyl-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-76-6 | |
| Record name | 4-formyl-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
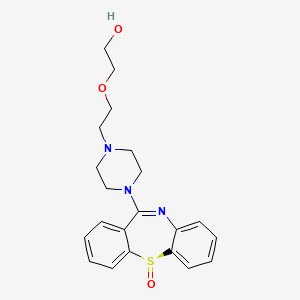
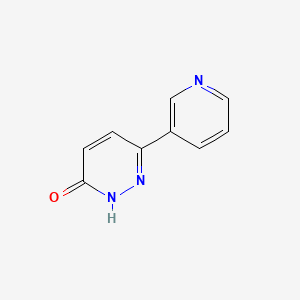
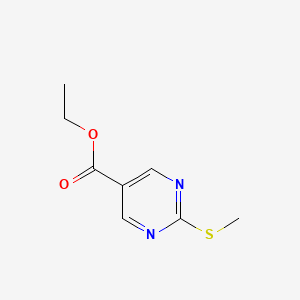


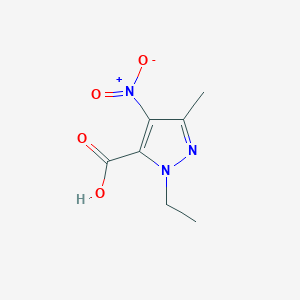

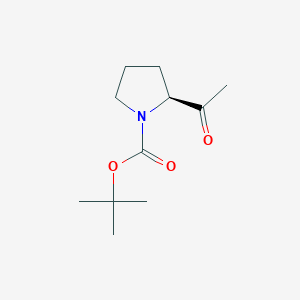

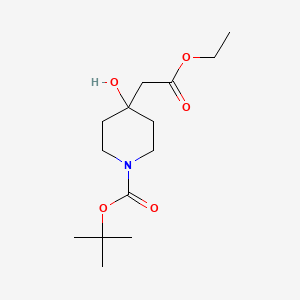
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
